Free Carboxylic Acid vs. Ester Prodrug: Pharmacophoric Integrity for FXa S1-Pocket Engagement
The target compound bears a free C5 carboxylic acid, whereas the closest commercially available analogs — methyl 7-(methylcarbamoyl)benzofuran-5-carboxylate (CAS 2306054-99-7) and ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate (CAS 2306055-01-4) — are ester derivatives that lack the ionizable carboxylate required for salt-bridge formation with the FXa S1 arginine/lysine pocket [1]. In the patent-defined pharmacophore, the C5 carboxylic acid or its bioisostere is mandatory for FXa inhibitory activity; ester analogs require in situ hydrolysis, introducing pharmacokinetic uncertainty and inter-species variability [1].
| Evidence Dimension | Functional group at C5 position capable of ionic interaction with FXa S1 pocket |
|---|---|
| Target Compound Data | Free carboxylic acid (–COOH); ionizable at physiological pH; directly competent for salt-bridge formation |
| Comparator Or Baseline | Methyl ester (–COOCH₃, CAS 2306054-99-7); Ethyl ester (–COOC₂H₅, CAS 2306055-01-4). Both require enzymatic or chemical hydrolysis to generate the active carboxylate. |
| Quantified Difference | Qualitative binary gate: active pharmacophore present (target) vs. absent (ester comparators). No direct FXa IC₅₀ comparison available for these exact compounds. |
| Conditions | FXa pharmacophore model defined in US 2006/0247273 A1; general formula [1] R³ = H (carboxylic acid) required for activity. |
Why This Matters
For FXa in vitro assays or co-crystallography, the free acid eliminates the confounding variable of ester hydrolysis kinetics, enabling direct determination of intrinsic affinity.
- [1] Kawaguchi, T.; Akatsuka, H.; Morimoto, M.; Iijima, T.; Murakami, J. Carbamoyl-Type Benzofuran Derivatives. U.S. Patent Application Publication US 2006/0247273 A1, November 2, 2006. General formula [1] defines R³ as hydrogen atom (carboxylic acid) or ester; optimal FXa inhibition requires free acid. View Source
